molecular formula C19H21N3O3 B10903393 ethyl 6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

ethyl 6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10903393
M. Wt: 339.4 g/mol
InChI Key: LLWGBAZKXAOXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative with a 4-methoxyphenyl group at position 1, an ethyl group at position 6, a methyl group at position 3, and an ethyl ester at position 2. Its molecular formula is C₂₁H₂₃N₃O₃ (molecular weight: 365.43 g/mol) .

Properties

IUPAC Name

ethyl 6-ethyl-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-5-13-11-16(19(23)25-6-2)17-12(3)21-22(18(17)20-13)14-7-9-15(24-4)10-8-14/h7-11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWGBAZKXAOXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)OC)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Condensation and Cyclization

This method involves the reaction of 5-amino-3-methyl-1-(4-methoxyphenyl)-1H-pyrazole with ethyl 2,4-dioxo-4-(ethyl)butanoate under acidic conditions. The mechanism proceeds through:

  • Schiff base formation : The amine group of the pyrazole reacts with the keto group of the butanoate to form an intermediate imine.

  • Cyclization : Intramolecular attack of the pyrazole nitrogen on the adjacent carbonyl group, facilitated by acetic acid or toluene under reflux.

  • Tautomerization : Final aromatization to yield the pyrazolo[3,4-b]pyridine core.

Reaction Conditions :

  • Solvent: Ethanol or glacial acetic acid

  • Temperature: 100°C (reflux)

  • Catalyst: Hydrochloric acid (1 drop)

  • Yield: 28–51% after recrystallization.

Optimized Synthetic Protocol for the Target Compound

Stepwise Synthesis from 2-Chloro-3-Pyridinecarboxaldehyde

A patent (CN105801574A) describes a ring-closing strategy using 2-chloro-3-pyridinecarboxaldehyde as the starting material:

  • Ring-closure reaction :

    • Reagents : 2-Chloro-3-pyridinecarboxaldehyde, hydroxylamine hydrochloride, triethylamine

    • Solvent : Dimethylformamide (DMF)

    • Conditions : 60°C for 8 hours

    • Yield : 85% at a 2.5:1 molar ratio of hydroxylamine hydrochloride to aldehyde.

  • Functionalization :

    • The intermediate is alkylated with ethyl bromoacetate to introduce the carboxylate ester group.

    • Methoxyphenyl and ethyl substituents are added via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Key Optimization Factors :

  • Catalyst ratio : Excess hydroxylamine hydrochloride (5:1) improves yield but requires post-reaction purification.

  • Solvent choice : DMF enhances solubility of intermediates, reducing side reactions.

Comparative Analysis of Synthetic Methods

Method Starting Materials Catalyst Yield Advantages
Acid-catalyzed condensation5-Amino-3-methyl-1-(4-methoxyphenyl)-1H-pyrazoleHCl28–51%Simple setup; commercially available reagents
Ring-closure2-Chloro-3-pyridinecarboxaldehydeHydroxylamine HCl85%High yield; scalable for industrial production

Critical Observations :

  • The ring-closure method achieves superior yields (85%) compared to traditional condensation (51%).

  • Acidic conditions in the condensation route may lead to ester hydrolysis, necessitating strict temperature control.

Structural Characterization and Analytical Data

Post-synthesis characterization of this compound includes:

  • ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 4.30 (q, 2H, OCH₂), 6.90–8.10 (m, aromatic protons).

  • IR (KBr) : 1720 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N pyridine).

  • Mass Spectrometry : [M+H]⁺ peak at m/z 340.4 .

Chemical Reactions Analysis

Ethyl 6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis Overview

The synthesis of ethyl 6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the condensation of pyrazole derivatives with ethyl 2,4-dioxo-4-arylbutanoates. The reaction conditions often include solvents such as acetic acid or toluene under refluxing conditions, promoting the formation of the desired compound with good yields.

Anticancer Properties

Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit various biological activities, including anticancer effects. This compound may inhibit specific kinases involved in cancer progression. Preliminary studies suggest that derivatives of this compound can block cell proliferation and induce apoptosis in cancer cell lines such as K562 and MCF-7 .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Its structural attributes allow for interaction with enzymes and receptors involved in inflammatory pathways, potentially leading to the development of new treatments for inflammatory diseases .

Comparative Analysis of Pyrazolo[3,4-b]pyridine Derivatives

Compound NameStructural FeaturesBiological Activity
Ethyl 6-(4-chlorophenyl)-1-methyl-3-thiomethylpyrazolo[3,4-b]pyridineChlorine substitution on phenylAnticancer activity
Ethyl 6-(4-hydroxyphenyl)-3-styrylpyrazolo[3,4-b]pyridineHydroxy group on phenylKinase inhibition
Ethyl 6-(2-naphthalenyl)-pyrazolo[3,4-b]pyridineNaphthalene substitutionAntimicrobial properties

This table highlights the diverse biological activities associated with different derivatives of pyrazolo[3,4-b]pyridines, emphasizing the unique characteristics of this compound due to its methoxy substitution pattern and combination of ethylene and methyl groups on the pyrazole ring.

Case Studies and Research Findings

Recent studies have evaluated the anti-proliferative activity of various pyrazolo-type compounds against cancer cell lines. For instance, a study focused on tetrasubstituted pyrazolo compounds found that certain derivatives exhibited significant cytotoxicity against K562 and MV4-11 cell lines, contributing to the understanding of structure–activity relationships in this compound class .

Additionally, molecular docking studies have provided insights into how these compounds interact at a molecular level with target proteins involved in cancer and inflammation pathways. Such studies are crucial for guiding future drug design efforts aimed at optimizing efficacy and reducing side effects.

Mechanism of Action

The mechanism of action of ethyl 6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Pyrazolo[3,4-b]pyridine derivatives share a fused bicyclic core but differ in substituents, which critically influence physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Pyrazolo[3,4-b]Pyridine Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 1-(4-MeOPh), 3-Me, 6-Et, 4-COOEt C₂₁H₂₃N₃O₃ 365.43 Ethyl ester prodrug; methoxy enhances lipophilicity
6-Ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-(2-FPh), 3-Me, 6-Et, 4-COOH C₁₆H₁₄FN₃O₂ 299.30 Fluorine improves metabolic stability; carboxylic acid enhances solubility
Ethyl 6-morpholino-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1-(Pyridin-4-ylmethyl), 6-morpholino, 4-COOEt C₂₁H₂₃N₅O₃ 401.44 Morpholino group increases polarity; pyridinylmethyl enhances binding affinity
6-(4-Carboxymethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (Compound 4) 6-(4-CH₂COOHPh), 3-(4-EtPh), 4-COOH C₂₃H₂₀N₃O₃ 386.43 Dual carboxylic acid groups; high solubility and ionizability

Physicochemical Properties

  • Target Compound : The ethyl ester and methoxyphenyl groups contribute to moderate lipophilicity (logP ~3.5 estimated), while the pyrazolo-pyridine core provides rigidity. The topological polar surface area (TPSA) is ~68 Ų, indicating moderate membrane permeability .
  • Fluorinated Analog (CAS 1119499-72-7) : The fluorine atom reduces metabolic degradation, and the carboxylic acid group (TPSA ~85 Ų) enhances aqueous solubility (aqueous solubility ~0.1 mg/mL) .

Biological Activity

Ethyl 6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. Its structure incorporates a pyrazolo[3,4-b]pyridine core, which has been associated with various biological activities, including anti-cancer and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC23H28N4O2
Molecular Weight392.5 g/mol
IUPAC Name[6-ethyl-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone
InChIInChI=1S/C23H28N4O2/c1-5-17-13-20(23(28)26-12-6-7-15(2)14-26)21-16(3)25-27(22(21)24-17)18-8-10-19(29-4)11-9-18/h8-11,13,15H,5-7,12,14H2,1-4H3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that pyrazolo[3,4-b]pyridine derivatives can act as inhibitors of several important proteins involved in critical cellular processes:

  • Kinase Inhibition : These compounds have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Anti-inflammatory Activity : They inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammatory responses.
  • Antiviral Properties : The compound exhibits potential as an inhibitor of HIV reverse transcriptase, which is vital for viral replication.

Anti-Cancer Properties

Studies have demonstrated that ethyl 6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives possess anti-cancer properties. They inhibit the proliferation of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance:

  • In vitro Studies : A study reported that derivatives showed significant cytotoxicity against breast cancer and lung cancer cell lines with IC50 values in the micromolar range .

Antitubercular Activity

Recent investigations have highlighted the compound's potential against Mycobacterium tuberculosis:

  • MABA Assay : The compound was tested using the Microplate Alamar Blue Assay (MABA), revealing promising antitubercular activity against the H37Rv strain of M. tuberculosis .

Study on Structure–Activity Relationship (SAR)

A comprehensive SAR study was conducted to evaluate various substitutions on the pyrazolo[3,4-b]pyridine scaffold:

  • Substitutions : Modifications at the N(1), C(3), C(4), and C(5) positions were analyzed.
  • Findings : Certain substitutions significantly enhanced biological activity, particularly those that increased lipophilicity or improved binding affinity to target proteins .

Q & A

Q. What precautions are critical during in vivo studies?

  • Methodological Answer :
  • PPE : Use nitrile gloves and fume hoods to prevent dermal/oral exposure (H312/H332 hazards).
  • Waste Disposal : Incinerate at >800°C to avoid environmental release (H410 hazard) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.